molecular formula C28H22N4O2S2 B10933242 N,N'-bis(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzene-1,3-dicarboxamide

N,N'-bis(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzene-1,3-dicarboxamide

Cat. No.: B10933242
M. Wt: 510.6 g/mol
InChI Key: IJRMQLIXPRTSGS-UHFFFAOYSA-N
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Description

N~1~,N~3~-BIS(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ISOPHTHALAMIDE is a complex organic compound characterized by the presence of two thiazole rings attached to an isophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-BIS(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ISOPHTHALAMIDE typically involves the condensation of 5-methyl-4-phenyl-2-aminothiazole with isophthaloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran, and requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-BIS(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ISOPHTHALAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N~1~,N~3~-BIS(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ISOPHTHALAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~3~-BIS(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ISOPHTHALAMIDE involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~3~-BIS(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ISOPHTHALAMIDE is unique due to its dual thiazole rings and isophthalamide core, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C28H22N4O2S2

Molecular Weight

510.6 g/mol

IUPAC Name

1-N,3-N-bis(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C28H22N4O2S2/c1-17-23(19-10-5-3-6-11-19)29-27(35-17)31-25(33)21-14-9-15-22(16-21)26(34)32-28-30-24(18(2)36-28)20-12-7-4-8-13-20/h3-16H,1-2H3,(H,29,31,33)(H,30,32,34)

InChI Key

IJRMQLIXPRTSGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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